2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride
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Overview
Description
2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride is a synthetic organic compound that features a fluorinated pyridine ring attached to a dimethylbutanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyridine ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride typically involves several key steps:
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Fluorination of Pyridine: : The initial step involves the selective fluorination of pyridine to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
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Formation of the Butanoic Acid Moiety: : The next step involves the introduction of the butanoic acid moiety. This can be done through a series of reactions, including alkylation and carboxylation. For instance, a Grignard reaction followed by carbonation can be used to form the carboxylic acid group .
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Coupling Reaction: : The final step involves coupling the fluorinated pyridine with the butanoic acid moiety. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid moiety.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the carboxylic acid moiety to form aldehydes, alcohols, or other derivatives.
Scientific Research Applications
2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the fluorinated pyridine ring.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Research: It can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride
- 2-(5-bromopyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride
- 2-(5-iodopyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride
Uniqueness
Compared to its chlorinated, brominated, and iodinated analogues, 2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2613383-86-9 |
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Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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